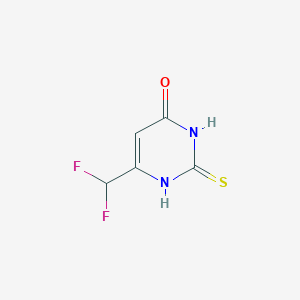

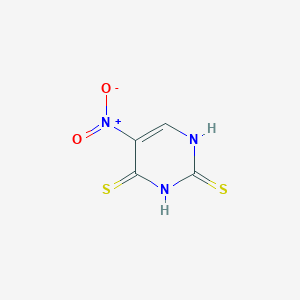

6-(Difluoromethyl)-4-hydroxypyrimidine-2(1H)-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-(Difluoromethyl)-4-hydroxypyrimidine-2(1H)-thione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The difluoromethyl group (CF2H) is a lipophilic hydrogen bond donor that may act as a bioisostere of hydroxyl, thiol, or amine groups .

Synthesis Analysis

The synthesis of difluoromethylated heterocycles has been less explored. Traditional strategies include deoxyfluorination of aldehydes, difluorination of benzylic C−H bonds, decarbonylation/decarboxylation difluoromethylation, cycloaddition reactions, and conversion of CF2R containing heterocycles precursors .Chemical Reactions Analysis

The chemical reactions involving difluoromethyl groups are an emerging field of study. One approach involves the use of organophotocatalytic direct difluoromethylation of heterocycles using O2 as a green oxidant .科学的研究の応用

Antioxidant Activities

A significant application of derivatives of 6-hydroxypyrimidine, which includes 6-(Difluoromethyl)-4-hydroxypyrimidine-2(1H)-thione, is in the area of antioxidant activities. Studies have synthesized and evaluated the antioxidant activities of various derivatives. For example, Dudhe et al. (2013) synthesized a series of 6-aryl-3,4-dihydro-1-(tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)furan-2-yl)-4-phenylpyrimidine-2(1H)-thione derivatives. These compounds were found to exhibit significant antioxidant activity, comparable to ascorbic acid, when tested using the DPPH assay (Dudhe, Sharma, Chaudhary Dudhe, & Verma, 2013).

Synthesis and Structural Analysis

Various studies have focused on the synthesis and structural analysis of compounds related to 6-hydroxypyrimidine. For instance, Kitagawa et al. (1992) synthesized tetra- and hexanuclear copper(I) complexes using pyrimidine derivatives, including 4-hydroxy-6-methylpyrimidine-2-thione. The study provided insights into the molecular structure and coordination chemistry of these complexes (Kitagawa, Nozaka, Munakata, & Kawata, 1992).

Antimicrobial Activity

Another application area is the exploration of antimicrobial properties. Gupta et al. (2014) synthesized multifunctional 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines and assessed their antimicrobial activity against various pathogens. These compounds demonstrated mild to moderate antimicrobial activity, indicating their potential as antimicrobial agents (Gupta, Jain, Madan, & Menghani, 2014).

Spectroscopic Studies and Tautomerism

Sánchez et al. (2007) investigated the tautomeric equilibrium of 4-hydroxypyrimidine in the gas phase using millimeterwave spectroscopy. This study offers valuable information about the structural dynamics and stability of such compounds (Sánchez, Giuliano, Melandri, Favero, & Caminati, 2007).

Drug Design and Bioisosteres

The difluoromethyl group, as found in 6-(Difluoromethyl)-4-hydroxypyrimidine-2(1H)-thione, is also significant in drug design. Zafrani et al. (2017) examined the role of the difluoromethyl group as a lipophilic hydrogen bond donor in drug design. Their findings suggest that this group can act as a bioisostere for hydroxyl, thiol, or amine groups, which is crucial for the rational design of new drugs (Zafrani, Yeffet, Sod-Moriah, Berliner, Amir, Marciano, Gershonov, & Saphier, 2017).

将来の方向性

作用機序

Mode of Action

It’s known that pyrimidinamine derivatives prevent spore germination and infection development . They inhibit the electron transport in mitochondrial complex I, disrupting the energy production in the cell .

Pharmacokinetics

It’s known that compounds bearing a cf2h group are better hydrogen-bond donors than their methylated analogues , which could potentially influence their absorption and distribution.

特性

IUPAC Name |

6-(difluoromethyl)-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2OS/c6-4(7)2-1-3(10)9-5(11)8-2/h1,4H,(H2,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFVUMOHGFOCGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)NC1=O)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622342 |

Source

|

| Record name | 6-(Difluoromethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Difluoromethyl)-4-hydroxypyrimidine-2(1H)-thione | |

CAS RN |

1204298-76-9 |

Source

|

| Record name | 6-(Difluoromethyl)-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204298-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Difluoromethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B176742.png)

![2-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B176746.png)

![7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B176761.png)

![tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B176777.png)